molecular formula C69H109N23O24 B12388637 Waag-3R

Waag-3R

Cat. No.: B12388637
M. Wt: 1644.7 g/mol
InChI Key: IVQACLFRHJPSHA-WLSNAMILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Waag-3R is a bioactive peptide that belongs to the ADAMTS (A Disintegrin and Metalloprotease with Thrombospondin Motifs) family. This peptide is specifically used in assays to measure the activity of aggrecanases, which are enzymes that cleave aggrecan, a major structural component of cartilage. Notably, Aggrecanase-1 (ADAMTS-4) is a principal aggrecanase in human osteoarthritic cartilage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Waag-3R is synthesized using solid-phase peptide synthesis (SPPS). The peptide sequence is {Abz}-Thr-Glu-Gly-Glu-Ala-Arg-Gly-Ser-Val-Ile-{Dpa}-Lys-Lys-NH2. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC and bases like DIPEA. The peptide is then cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The synthesized peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and HPLC .

Chemical Reactions Analysis

Types of Reactions

Waag-3R primarily undergoes enzymatic cleavage reactions. It is used as a substrate in fluorescence resonance energy transfer (FRET) assays to measure the activity of aggrecanases. The peptide’s fluorescence properties change upon cleavage by the enzyme, allowing for the quantification of enzyme activity .

Common Reagents and Conditions

The FRET assay for this compound involves the use of recombinant aggrecanase enzymes (ADAMTS-4 and ADAMTS-5), a buffer containing HEPES, NaCl, CaCl2, CHAPS, and glycerol, and the peptide substrate. The reaction is typically carried out at 37°C, and the fluorescence is measured at an excitation wavelength of 340 nm and an emission wavelength of 420 nm .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is a shorter peptide fragment, which can be detected by its altered fluorescence properties .

Scientific Research Applications

Waag-3R is widely used in scientific research to study the activity of aggrecanases, particularly in the context of osteoarthritis. It serves as a substrate in FRET assays to measure the activity of ADAMTS-4 and ADAMTS-5, which are key enzymes involved in the degradation of cartilage in osteoarthritis. This peptide is also used in drug discovery and development to screen for potential inhibitors of aggrecanases, which could be therapeutic targets for osteoarthritis .

Mechanism of Action

Waag-3R exerts its effects by serving as a substrate for aggrecanases. The peptide contains specific cleavage sites recognized by ADAMTS-4 and ADAMTS-5. Upon cleavage by these enzymes, the peptide’s fluorescence properties change, allowing for the quantification of enzyme activity. This mechanism is crucial for studying the role of aggrecanases in cartilage degradation and for screening potential inhibitors .

Comparison with Similar Compounds

Similar Compounds

    Aggrecanase-2 (ADAMTS-5) Substrates: Similar to Waag-3R, these peptides are used in FRET assays to measure the activity of ADAMTS-5.

    Other FRET Peptides: Various FRET peptides are used to study different proteases and their inhibitors.

Uniqueness

This compound is unique in its specificity for ADAMTS-4 and ADAMTS-5, making it a valuable tool for studying these enzymes in the context of osteoarthritis. Its well-characterized fluorescence properties and high sensitivity in FRET assays distinguish it from other substrates .

Properties

Molecular Formula

C69H109N23O24

Molecular Weight

1644.7 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C69H109N23O24/c1-7-35(4)55(67(111)87-47(30-77-41-21-20-38(91(113)114)29-49(41)92(115)116)64(108)85-44(18-11-13-27-71)63(107)83-42(57(73)101)17-10-12-26-70)89-66(110)54(34(2)3)88-65(109)48(33-93)82-51(96)32-78-60(104)43(19-14-28-76-69(74)75)84-58(102)36(5)80-62(106)46(23-25-53(99)100)81-50(95)31-79-61(105)45(22-24-52(97)98)86-68(112)56(37(6)94)90-59(103)39-15-8-9-16-40(39)72/h8-9,15-16,20-21,29,34-37,42-48,54-56,77,93-94H,7,10-14,17-19,22-28,30-33,70-72H2,1-6H3,(H2,73,101)(H,78,104)(H,79,105)(H,80,106)(H,81,95)(H,82,96)(H,83,107)(H,84,102)(H,85,108)(H,86,112)(H,87,111)(H,88,109)(H,89,110)(H,90,103)(H,97,98)(H,99,100)(H4,74,75,76)/t35-,36-,37+,42-,43-,44-,45-,46-,47-,48-,54-,55-,56-/m0/s1

InChI Key

IVQACLFRHJPSHA-WLSNAMILSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CCC(C)C(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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